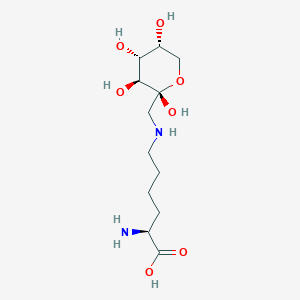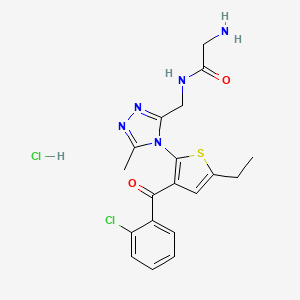
2-Amino-N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)acetamide Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)acetamide Hydrochloride is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes a 2-chlorobenzoyl group, an ethylthiophenyl group, and a triazole ring, making it a subject of interest for researchers exploring new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)acetamide Hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-chlorobenzoyl chloride and ethylthiophene derivatives. These intermediates undergo a series of reactions, including nucleophilic substitution and cyclization, to form the final product. Common reagents used in these reactions include bases like sodium hydroxide and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)acetamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino and acetamide groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-Amino-N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)acetamide Hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Amino-N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)acetamide Hydrochloride involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide Hydrochloride
- N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Uniqueness
2-Amino-N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)acetamide Hydrochloride is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development .
Propriétés
Formule moléculaire |
C19H21Cl2N5O2S |
|---|---|
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
2-amino-N-[[4-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-5-methyl-1,2,4-triazol-3-yl]methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C19H20ClN5O2S.ClH/c1-3-12-8-14(18(27)13-6-4-5-7-15(13)20)19(28-12)25-11(2)23-24-16(25)10-22-17(26)9-21;/h4-8H,3,9-10,21H2,1-2H3,(H,22,26);1H |
Clé InChI |
ZMGWJEMIFIIIBE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(S1)N2C(=NN=C2CNC(=O)CN)C)C(=O)C3=CC=CC=C3Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13863271.png)

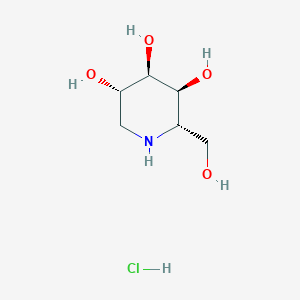
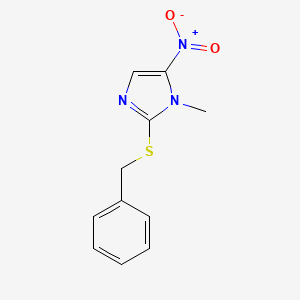
![N-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13863285.png)

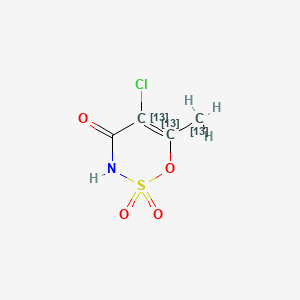
![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, (1S,3R,5S)-](/img/structure/B13863312.png)


![tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate](/img/structure/B13863331.png)

